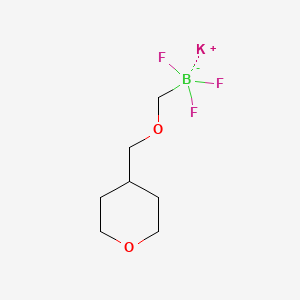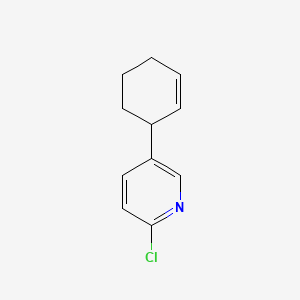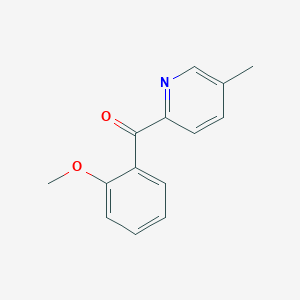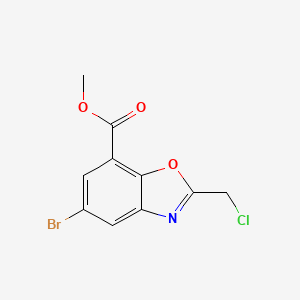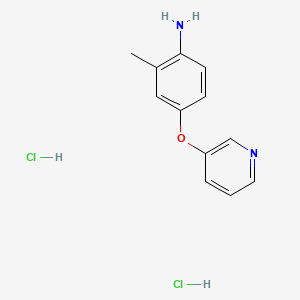
2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride
説明
“2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride” is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride” is defined by its molecular formula, C12H14Cl2N2O .科学的研究の応用
Genotoxic Activities and Carcinogenicity
Aniline, a compound related to 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride, and its metabolites have been studied for their genotoxic activities, particularly concerning the carcinogenicity in the spleen of rats. This research explored the genotoxic potential of aniline and its derivatives, finding that most validated studies did not indicate a potential of aniline to induce gene mutations. However, the genotoxicity database is limited, and thus, it is difficult to definitively exclude primary genotoxic events in the development of spleen tumors. The studies concluded that the carcinogenic effects in the spleen of rats are likely the endstage of chronic high-dose blood damage leading to oxidative stress rather than a direct genotoxic mechanism (Bomhard & Herbold, 2005).
Environmental Remediation
Studies have focused on the elimination of aniline and its derivatives, like 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride, from wastewaters, especially from the pharmaceutical and dye industries. Various treatment methods using biological, physical, and advanced oxidation processes (AOPs) were evaluated, concluding that AOPs are the most cost-effective and efficient technologies for eliminating such compounds from wastewater, highlighting the environmental applications of studying these chemical compounds (Chaturvedi & Katoch, 2020).
Pharmaceutical Industry
The synthesis of pharmaceutical compounds often involves derivatives of aniline and similar compounds. For example, the synthesis of pyranopyrimidine core structures, which are crucial for medicinal and pharmaceutical applications, often involves complex reactions and the usage of hybrid catalysts. Such studies underline the importance of these chemical derivatives in developing lead molecules and advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
2-methyl-4-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;;/h2-8H,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWGGQJYVWLOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



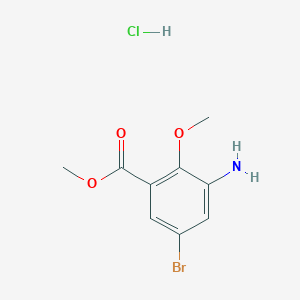
![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
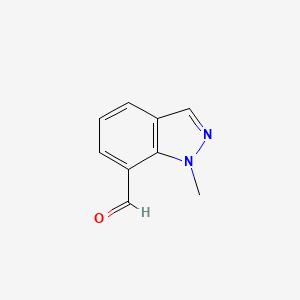
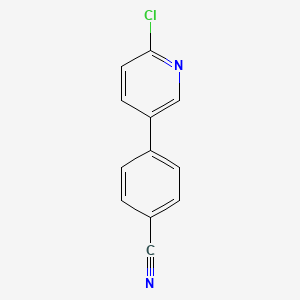
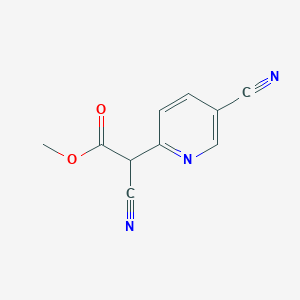
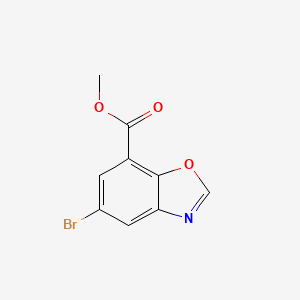
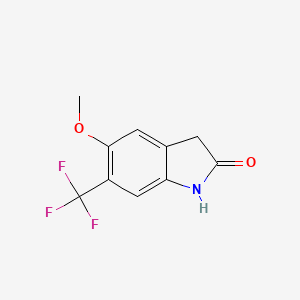
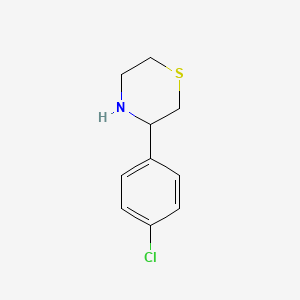
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)
